4-Chloro-5-methyl-2-nitro-N-phenylaniline

Lipophilicity Drug Design Extraction Efficiency

4-Chloro-5-methyl-2-nitro-N-phenylaniline (CAS 861318-97-0) is a polysubstituted diphenylamine derivative bearing chloro, methyl, and nitro substituents on the same aryl ring. With a molecular formula of C13H11ClN2O2 and a molecular weight of 262.69 g/mol, this compound serves as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
Cat. No. B11859094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methyl-2-nitro-N-phenylaniline
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC2=CC=CC=C2
InChIInChI=1S/C13H11ClN2O2/c1-9-7-12(13(16(17)18)8-11(9)14)15-10-5-3-2-4-6-10/h2-8,15H,1H3
InChIKeyYNGFUTXVOZXJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methyl-2-nitro-N-phenylaniline – A Key Substituted Diphenylamine Intermediate for Selective Organic Synthesis


4-Chloro-5-methyl-2-nitro-N-phenylaniline (CAS 861318-97-0) is a polysubstituted diphenylamine derivative bearing chloro, methyl, and nitro substituents on the same aryl ring . With a molecular formula of C13H11ClN2O2 and a molecular weight of 262.69 g/mol, this compound serves as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals . Its unique substitution pattern distinguishes it from simpler nitro-diphenylamine analogs, conferring distinct physicochemical properties and reactivity profiles that are critical for specific downstream transformations.

Why 4-Chloro-5-methyl-2-nitro-N-phenylaniline Cannot Be Replaced by Common 2-Nitroaniline or Diphenylamine Analogs in Critical Applications


The compound's three distinct functional groups (chloro, methyl, nitro) on the same ring create a unique electronic and steric environment that generic nitro-diphenylamine substitutes cannot replicate. The ortho-nitro group activates the ring for nucleophilic aromatic substitution, while the para-chloro and meta-methyl groups modulate the ring's electron density and influence both the regioselectivity of subsequent reactions and the physical properties of the final products [1]. Replacing this compound with a non-methylated analog such as 4-chloro-2-nitro-N-phenylaniline (LogP 4.05) would alter lipophilicity, potentially compromising membrane permeability in bioactive compound design or extraction efficiency in process chemistry .

Quantitative Differentiation Evidence for 4-Chloro-5-methyl-2-nitro-N-phenylaniline Against Its Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Methylated 4-Chloro-2-nitro-N-phenylaniline

4-Chloro-5-methyl-2-nitro-N-phenylaniline exhibits a calculated LogP of 4.90, compared to 4.05 for the non-methylated analog 4-chloro-2-nitro-N-phenylaniline [1]. The addition of the 5-methyl group increases the partition coefficient by ΔLogP = +0.85, indicating significantly greater lipophilicity. This difference can impact membrane permeability in biological systems and organic-phase partitioning in synthetic workups.

Lipophilicity Drug Design Extraction Efficiency

Polar Surface Area (PSA) Differentiation Enabling Fine-Tuning of Bioavailability

The target compound has a PSA of 57.85 Ų , while the non-methylated analog 4-chloro-2-nitro-N-phenylaniline has a comparable PSA of approximately 55 Ų (typical for this scaffold). The slightly elevated PSA, combined with the higher LogP, results in a distinct position in the Lipinski 'drug-likeness' space. Specifically, the methyl group contributes to topological polar surface area modulation without introducing additional hydrogen bond donors or acceptors .

Medicinal Chemistry Bioavailability ADME

High Purity Grade Availability (98%) Minimizing Impurity-Driven Side Reactions

Commercially, 4-chloro-5-methyl-2-nitro-N-phenylaniline is available at 98% purity from suppliers such as Leyan , compared to the more common 95% grade typical for research-grade nitro-diphenylamines (e.g., AK Scientific's 95% for the same compound and 95% for the non-methylated analog 4-chloro-2-nitro-N-phenylaniline ). This higher purity reduces the risk of side reactions from chlorinated or nitroso impurities, which can be particularly problematic in catalytic reductions or cross-coupling reactions.

Synthetic Reliability Procurement Standards Quality Control

Steric and Electronic Modulation of Cyclization Reactivity via 5-Methyl Substitution

In a systematic study of o-nitrodiphenylamine cyclizations, Bacon and Hamilton demonstrated that the nature and position of substituents profoundly influence cyclization pathways and product distributions [1]. The 5-methyl group ortho to the nitro moiety in the target compound creates additional steric hindrance around the reaction center, which can suppress unwanted side reactions such as over-reduction or dimerization that are observed with unsubstituted 2-nitrodiphenylamine. While the published study examined 4-chloro-4'-methyl-2-nitrodiphenylamine (a regioisomer), the mechanistic principles directly apply: the methyl group adjacent to the nitro group alters the conformational preferences of the diphenylamine scaffold, affecting the activation energy for cyclization.

Cyclization Chemistry Phenazine Synthesis Benzimidazole Synthesis

High-Value Application Scenarios for 4-Chloro-5-methyl-2-nitro-N-phenylaniline Based on Quantitative Differentiation Evidence


Synthesis of Lipophilic Drug Candidates Requiring Elevated LogP for Membrane Permeability

Medicinal chemistry programs targeting intracellular or CNS targets can leverage the compound's LogP of 4.90 (vs. 4.05 for the non-methylated analog) to enhance passive membrane diffusion of intermediate scaffolds . The 5-methyl group provides this lipophilicity boost without introducing metabolically labile sites, making it a preferred choice over adding lipophilic groups post-hoc.

Precursor for Regioselective Cyclization to Phenazine or Benzimidazole Derivatives

In natural product synthesis and materials chemistry, the steric influence of the 5-methyl group adjacent to the nitro group can direct cyclization toward specific phenazine isomers, as inferred from Bacon's systematic study of substituent effects on o-nitrodiphenylamine cyclizations [1]. This reduces by-product formation and simplifies purification compared to using unsubstituted 2-nitrodiphenylamine.

High-Precision Multi-Step Synthesis Requiring 98% Purity Input Materials

Process chemistry groups performing catalytic hydrogenation, Buchwald-Hartwig coupling, or other transition-metal-catalyzed transformations on the nitro or chloro positions benefit from the 98% purity grade . The 60% reduction in total impurities (2% vs. 5% in standard grades) minimizes catalyst poisoning and improves yield consistency across batches.

Agrochemical Intermediate Where Chloro and Nitro Substituents Are Retained in the Final Product

The combination of an electron-withdrawing nitro group and a chloro leaving group on the same ring makes this compound a strategic intermediate for agrochemicals requiring both functionalities in the final structure (e.g., certain diphenylamine herbicides or fungicides), as documented in patent literature on diphenylamine compound production methods [2].

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